2-Chloro-1-phenyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

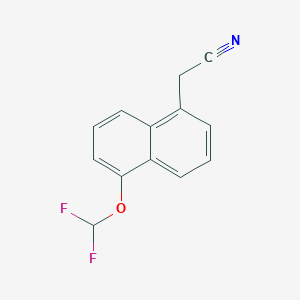

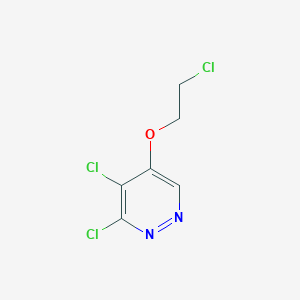

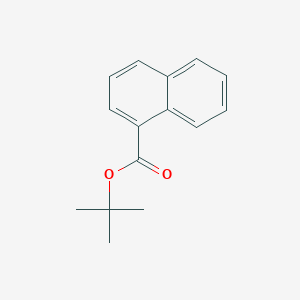

Le 2-Chloro-1-phényl-1H-indole est un composé hétérocyclique appartenant à la famille des indoles. Les indoles sont importants en raison de leur présence dans divers produits naturels et produits pharmaceutiques. Ce composé est caractérisé par un atome de chlore attaché à la deuxième position et un groupe phényle attaché à la première position du cycle indole.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Chloro-1-phényl-1H-indole peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation des o-nitrostyrènes à l'aide d'une solution aqueuse de chlorure de titane(III) à température ambiante . Une autre méthode comprend la synthèse d'indole de Fischer, où le chlorhydrate de phénylhydrazine réagit avec la cyclohexanone en présence d'acide méthanesulfonique sous reflux .

Méthodes de production industrielle

La production industrielle du 2-Chloro-1-phényl-1H-indole implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Les méthodes spécifiques peuvent varier en fonction de l'application souhaitée et de la disponibilité des matières premières.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Chloro-1-phényl-1H-indole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.

Substitution : Les réactions de substitution électrophile sont courantes en raison de la présence du cycle indole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans diverses conditions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes d'indole, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle indole.

Applications De Recherche Scientifique

Le 2-Chloro-1-phényl-1H-indole a des applications diverses en recherche scientifique :

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 2-Chloro-1-phényl-1H-indole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à divers récepteurs et enzymes, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, ce qui conduit à des effets anti-inflammatoires . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Phénylindole : Il n'a pas l'atome de chlore à la deuxième position.

1-Phényl-1H-indole : Structure similaire mais sans la substitution du chlore.

5-Chloro-1-phényl-1H-indole : L'atome de chlore est en cinquième position au lieu de la deuxième.

Unicité

Le 2-Chloro-1-phényl-1H-indole est unique en raison du positionnement spécifique de l'atome de chlore, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurelle peut entraîner des différences dans la manière dont le composé interagit avec les cibles moléculaires par rapport à ses analogues .

Propriétés

IUPAC Name |

2-chloro-1-phenylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDVVMQAOSFOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

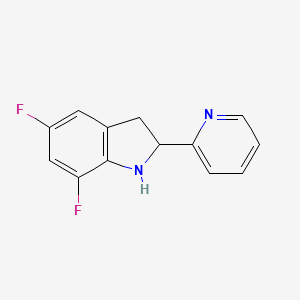

![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)